2-(ethylsulfanyl)ethyl 4-(9-ethyl-9H-carbazol-3-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethylsulfanyl)ethyl 4-(9-ethyl-9H-carbazol-3-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that combines several functional groups, including a carbazole moiety, a quinoline derivative, and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)ethyl 4-(9-ethyl-9H-carbazol-3-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Carbazole Moiety: Starting with 9-ethylcarbazole, which can be synthesized by reacting carbazole with ethyl bromide in the presence of a base like potassium hydroxide.
Quinoline Derivative Synthesis: The quinoline core can be constructed via a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.
Esterification: The final step involves esterification, where the quinoline derivative is reacted with 2-(ethylsulfanyl)ethanol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The carbazole and quinoline moieties can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the carbazole or quinoline rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various modifications, making it useful in the synthesis of novel organic materials.
Biology and Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential pharmacological activities. The carbazole moiety is known for its anticancer and antimicrobial properties .
Industry
In the industrial sector, this compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated system and potential for charge transfer.
Mechanism of Action
The mechanism of action of this compound in biological systems would depend on its interaction with specific molecular targets. The carbazole moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The quinoline derivative might interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
9-Ethylcarbazole: Shares the carbazole core but lacks the quinoline and ester functionalities.
Quinoline Derivatives: Compounds like chloroquine, which are used as antimalarial agents, share the quinoline core.
Ester Derivatives: Compounds like ethyl 4-(9-ethyl-9H-carbazol-3-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, which differ in the ester substituent.
Uniqueness
The uniqueness of 2-(ethylsulfanyl)ethyl 4-(9-ethyl-9H-carbazol-3-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate lies in its combination of functional groups, which confer a range of chemical reactivity and potential applications. The presence of both carbazole and quinoline moieties in a single molecule is particularly noteworthy, as it allows for diverse interactions and functionalities.
Properties
Molecular Formula |
C29H32N2O3S |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
2-ethylsulfanylethyl 4-(9-ethylcarbazol-3-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C29H32N2O3S/c1-4-31-23-11-7-6-9-20(23)21-17-19(13-14-24(21)31)27-26(29(33)34-15-16-35-5-2)18(3)30-22-10-8-12-25(32)28(22)27/h6-7,9,11,13-14,17,27,30H,4-5,8,10,12,15-16H2,1-3H3 |
InChI Key |
RKYFHYGIOFYIHC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C3C4=C(CCCC4=O)NC(=C3C(=O)OCCSCC)C)C5=CC=CC=C51 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.